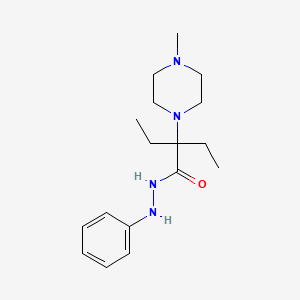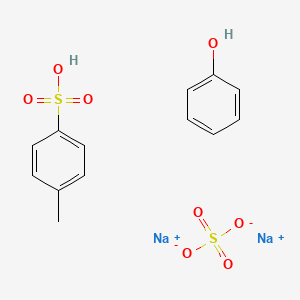
Disodium;4-methylbenzenesulfonic acid;phenol;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;4-methylbenzenesulfonic acid;phenol;sulfate is a complex chemical compound with the molecular formula C13H14Na2O8S2 and a molecular weight of 408.355 g/mol . This compound is known for its unique structure, which includes a sulfonic acid group, a phenol group, and a sulfate group, all of which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-methylbenzenesulfonic acid;phenol;sulfate typically involves the reaction of 4-methylbenzenesulfonic acid with phenol and sulfuric acid. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes, where benzene derivatives are treated with sulfuric acid to introduce the sulfonic acid group. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-methylbenzenesulfonic acid;phenol;sulfate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, sulfinic acids from reduction, and various substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
Disodium;4-methylbenzenesulfonic acid;phenol;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;4-methylbenzenesulfonic acid;phenol;sulfate involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the phenol group can participate in hydrogen bonding and electron transfer processes. These interactions contribute to the compound’s effectiveness in catalysis and stabilization .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the phenol and sulfate groups.
p-Toluenesulfonic acid: Contains a methyl group on the benzene ring but does not have the phenol and sulfate groups.
Phenol: Contains the hydroxyl group but lacks the sulfonic acid and sulfate groups.
Uniqueness
Disodium;4-methylbenzenesulfonic acid;phenol;sulfate is unique due to its combination of sulfonic acid, phenol, and sulfate groups, which provide it with a diverse range of chemical properties and applications. This combination is not commonly found in other similar compounds, making it a valuable reagent in various scientific and industrial processes .
Properties
Molecular Formula |
C13H14Na2O8S2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
disodium;4-methylbenzenesulfonic acid;phenol;sulfate |
InChI |
InChI=1S/C7H8O3S.C6H6O.2Na.H2O4S/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6;;;1-5(2,3)4/h2-5H,1H3,(H,8,9,10);1-5,7H;;;(H2,1,2,3,4)/q;;2*+1;/p-2 |
InChI Key |
KUWGNMKVKFPEOK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)O.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


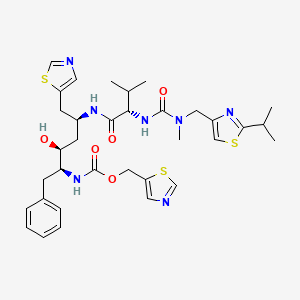
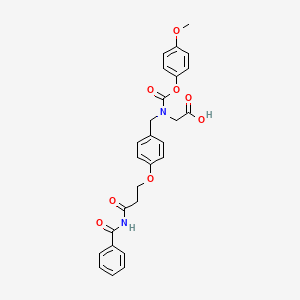
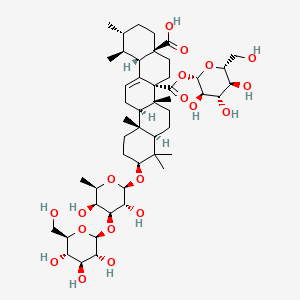
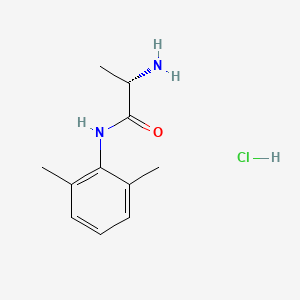

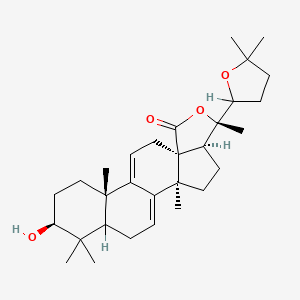
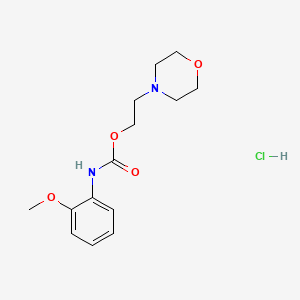
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
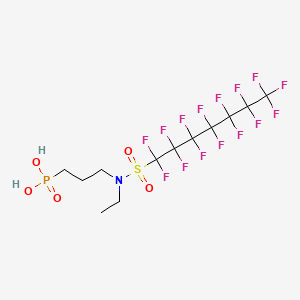
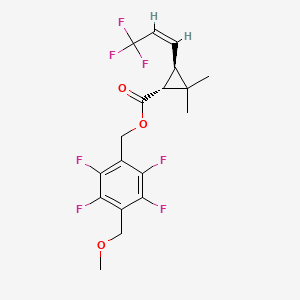
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)

